2-(4-Nitrophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLATE is a complex organic compound that features both nitrophenyl and fluorophenyl groups
Preparation Methods
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLATE typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 4-nitrophenyl chloroformate reacts with 4-fluorophenyl pyrrolidinecarboxylate in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . The nitrophenyl group can undergo reduction to form reactive intermediates that interact with bacterial DNA, leading to cell death .
Comparison with Similar Compounds
Similar compounds include:
4-(4-Nitrophenoxy)phenyl derivatives: These compounds also contain nitrophenyl groups and exhibit similar antimicrobial properties.
Fluorinated chalcones: These compounds share the fluorophenyl group and are studied for their nonlinear optical properties.
Carbamate derivatives of 4-nitrophenyl chloroformate: These compounds are synthesized using similar nucleophilic substitution reactions and have applications in antimicrobial research.
What makes 2-(4-NITROPHENYL)-2-OXOETHYL 1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLATE unique is its combination of both nitrophenyl and fluorophenyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15FN2O6 |
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Molecular Weight |
386.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H15FN2O6/c20-14-3-7-15(8-4-14)21-10-13(9-18(21)24)19(25)28-11-17(23)12-1-5-16(6-2-12)22(26)27/h1-8,13H,9-11H2 |
InChI Key |
JQWAQKBIEGZNFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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